molecular formula C9H17N3O B13066884 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol

Katalognummer: B13066884
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: CVFMITZFYIASTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with 3-methyl-2-butanone under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
  • 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol
  • 3-[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid

Uniqueness

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

1-(3-amino-5-methylpyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-6(2)8(13)5-12-7(3)4-9(10)11-12/h4,6,8,13H,5H2,1-3H3,(H2,10,11)

InChI-Schlüssel

CVFMITZFYIASTD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CC(C(C)C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.